Diayangambin
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Overview
Description
Diayangambin is an immunosuppressive and anti-inflammatory agent .
Synthesis Analysis
This compound has been found to exert immunosuppressive and anti-inflammatory effects both in vitro and in vivo . Administration of this compound (40 mg/kg p. o.) to mice for three consecutive days before DNFB challenge significantly inhibited the ear swelling after 24 hours .
Molecular Structure Analysis
The chemical formula of this compound is C24H30O8. It has an exact mass of 446.19 and a molecular weight of 446.490 .
Chemical Reactions Analysis
This compound has been found to inhibit the phytohemoaglutinin (PHA)-induced 3H-thymidine incorporation into human lymphocytes in a concentration-dependent manner .
Scientific Research Applications
Immunomodulatory and Anti-inflammatory Effects
Diayangambin has demonstrated significant potential in the field of immunomodulation and anti-inflammatory treatments. A study by De León et al. (2002) found that this compound inhibits human mononuclear cell proliferation and reduces prostaglandin E2 generation in stimulated macrophage cell lines. Notably, oral administration of this compound in mice led to a reduction in ear swelling and leukocyte infiltration, highlighting its potential in treating immune and inflammatory responses (De León, Olmedo, Solis, Gupta, & Terencio, 2002).
Phytochemical Investigations
In phytochemical research, this compound is identified as one of the constituents in various plant species. Mota et al. (2011) isolated this compound from the leaves and stems of Peperomia obtusifolia and evaluated its antifungal activity. The study contributes to understanding the chemical composition and potential pharmacological applications of plant-derived compounds (Mota, Leite, Kato, Young, Bolzani, & Furlan, 2011).
Antioxidant Activities
The antioxidant properties of this compound have also been explored. Wang Tian-sha (2014) investigated the radical scavenging activities of several natural aromatic compounds, including this compound. The study demonstrated the potential of this compound and other compounds as natural antioxidants, contributing to the understanding of their roles in combating oxidative stress (Wang Tian-sha, 2014).
Synthesis and Structural Elucidation
The synthesis of this compound is a crucial aspect of its scientific research. Anfimov et al. (2011) developed a methodology for the stereoselective synthesis of compounds like this compound, which are crucial for understanding their structure and potential applications in various fields, including pharmaceuticals (Anfimov, Erdyakov, Gurskii, & Bubnov, 2011).
Mechanism of Action
Properties
CAS No. |
21453-68-9 |
---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1 |
InChI Key |
HRLFUIXSXUASEX-QDGJQWLKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
21453-68-9 | |
Synonyms |
diayangambin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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